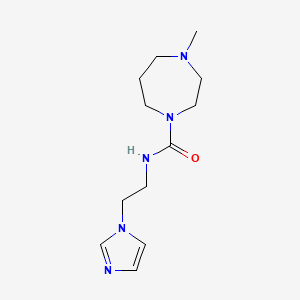
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea, also known as DFP-10825, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various studies.
Wirkmechanismus
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea acts as a dual inhibitor of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, 1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea induces apoptosis in cancer cells and inhibits their growth. The compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has been shown to have a low toxicity profile and does not cause any significant biochemical or physiological effects in normal cells. However, in cancer cells, it induces apoptosis and inhibits their growth. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has several advantages for lab experiments. It has a high purity and can be easily synthesized in large quantities. It has also been shown to be stable under various conditions, making it suitable for long-term storage. However, the compound has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some in vivo experiments.
Zukünftige Richtungen
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has shown promising results in various studies, and there are several future directions for research. One direction is to further investigate the compound's mechanism of action and its effects on different types of cancer cells. Another direction is to study the compound's potential use in combination therapy with other chemotherapy drugs. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further studied to optimize its use in clinical trials. Finally, the compound's potential use in other scientific research applications, such as neuroprotection and inflammation, should also be explored.
Conclusion
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea is a novel compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Its dual inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways makes it a potential candidate for combination therapy with other chemotherapy drugs. While the compound has some limitations, its advantages make it a valuable tool for lab experiments. Further research is needed to fully understand the compound's mechanism of action and its potential use in clinical trials.
Synthesemethoden
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea can be synthesized by reacting 3,4-difluoroaniline with 2-(2-hydroxyphenyl)ethyl isocyanate in the presence of a base. The reaction yields 1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea as a white solid with a purity of more than 95%. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c16-12-7-6-11(8-13(12)17)19-15(21)18-9-14(20)10-4-2-1-3-5-10/h1-8,14,20H,9H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXOLJUYOYHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)


![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)

![5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)
![1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7571311.png)

![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)